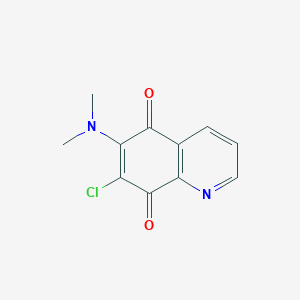

7-Chloro-6-(dimethylamino)quinoline-5,8-dione

Description

Properties

CAS No. |

59962-99-1 |

|---|---|

Molecular Formula |

C11H9ClN2O2 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

7-chloro-6-(dimethylamino)quinoline-5,8-dione |

InChI |

InChI=1S/C11H9ClN2O2/c1-14(2)9-7(12)11(16)8-6(10(9)15)4-3-5-13-8/h3-5H,1-2H3 |

InChI Key |

ITWQCYYPIOHYHU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=O)C2=C(C1=O)C=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Sensitizer | Tetraphenylporphine (TPP) | |

| Solvent | Dichloromethane | |

| Temperature | 15–25°C | |

| Reaction Time | 2–8 hours | |

| Oxygen Sparging | Continuous |

Halogenation at Position 7

Introducing the chloro substituent at position 7 requires directed halogenation. Patent WO2020055192A2 describes halogenation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). For example, treating 6-(dimethylamino)quinoline-5,8-dione with POCl₃ at reflux (80–100°C) selectively chlorinates position 7, achieving yields of 70–85%. Alternative methods employ bromine followed by chloro substitution, though this route is less efficient.

Comparative Halogenation Methods:

| Halogenating Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ | DMF | 80–100°C | 70–85 | |

| Br₂ | CH₂Cl₂ | 25°C | 50–60 |

Introduction of Dimethylamino Group at Position 6

The dimethylamino group is introduced via nucleophilic substitution or reduction of intermediates. Patent WO2020055192A2 outlines a two-step process:

- Azide Formation : Reacting 7-chloro-6-nitroquinoline-5,8-dione with sodium azide (NaN₃) in DMF at 60°C.

- Reductive Amination : Treating the azide intermediate with sodium borohydride (NaBH₄) and dimethylamine to yield the dimethylamino group.

Alternatively, direct displacement of a halogen (e.g., bromine) at position 6 using dimethylamine under high-pressure conditions (100°C, 24 hours) achieves moderate yields (60–70%).

Integrated Multi-Step Synthesis

Combining these steps, the full synthesis of this compound proceeds as follows:

- Core Formation :

- Nitro Reduction :

- Dimethylation :

- Final Halogenation :

Overall Yield and Efficiency:

| Step | Yield (%) | Key Reagents | Source |

|---|---|---|---|

| Photo-Oxidation | 75–80 | TPP, O₂ | |

| Nitro Reduction | 90–95 | Pd/C, H₂ | |

| Dimethylation | 80–85 | CH₃I, K₂CO₃ | |

| Chlorination | 70–85 | POCl₃, DMF |

Stereochemical Considerations and Purification

The compound’s potential stereoisomers (if any) are resolved via chiral chromatography or stereospecific synthesis. Patent WO2020055192A2 emphasizes high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers.

Scalability and Industrial Feasibility

Large-scale production prioritizes cost-effective reagents like POCl₃ over noble metal catalysts. Continuous-flow photo-oxidation reactors enhance the core formation step’s scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(dimethylamino)quinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or dimethylamino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to explore its use in the treatment of infectious diseases and cancer.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(dimethylamino)quinoline-5,8-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death. It may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-5,8-dione derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of key analogs:

Structure-Activity Relationships (SAR)

- Substituent Position: C6 vs. C7 substitution critically impacts activity. For example, NSC 663284 (C6-morpholinylethylamino) inhibits Cdc25A with Ki = 29 nM, whereas its C7-substituted regioisomer is 3-fold less potent against Cdc25B2 . Similarly, C6-substituted 6d and C7-substituted 7d exhibit divergent antiproliferative potencies, with 7d showing superior activity in multidrug-resistant KB-vin cells .

- Substituent Type: Amino Groups: Alkyl/aryl-amino substituents (e.g., morpholinylethylamino, methylpiperazinyl) enhance NQO1-dependent cytotoxicity and mitochondrial ROS generation . Halogens: The C7-chloro group is conserved in many analogs, contributing to redox cycling and electrophilic reactivity .

Mechanistic Divergence

- Cdc25 Inhibition : NSC 663284 directly binds the catalytic domain of Cdc25A, blocking Cdk2/Cdk1 activation and inducing cell cycle arrest .

- NQO1 Targeting : Compounds like 6d and 7d act as substrates for NQO1, generating cytotoxic ROS and bypassing multidrug resistance mechanisms .

- Regioisomer Effects : The regioisomer of NSC 663284 (C7-substituted) shows reduced potency, underscoring the importance of substituent positioning for enzymatic inhibition .

Research Findings and Data

Antiproliferative Activity

- NSC 663284 : Arrests synchronized cells at G1 and G2/M phases (IC50 ≈ 0.5–1 µM) by inhibiting Cdc25-mediated dephosphorylation .

- 6d and 7d : Exhibit IC50 values <1 µM in HeLaS3 and KB-vin cells, outperforming paclitaxel in resistant lines .

Enzyme Inhibition

Q & A

Q. What are the common synthetic routes for 7-Chloro-6-(dimethylamino)quinoline-5,8-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 5-hydroxyquinoline derivatives, followed by halogenation and amine substitution. For example, oxidation with iodobenzene diacetate (PIDA) in CH₃CN:H₂O (2:1) yields quinoline-5,8-dione intermediates, which undergo nucleophilic substitution with dimethylamine . Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) critically affect regioselectivity. Column chromatography (CH₂Cl₂/MeOH = 20:1) is commonly used for purification, achieving >95% purity .

Q. How can structural modifications at the 6- and 7-positions alter the compound’s reactivity and biological activity?

- Methodological Answer : Substitutions at these positions influence electronic and steric properties. For instance, replacing chlorine with amino groups (e.g., 6-(methylamino) derivatives) enhances nucleophilic reactivity, enabling participation in Michael additions or autoxidation cycles . Bioactivity shifts can be systematically tested via SRB assays on cancer cell lines (e.g., HeLaS3 and KB-vin), comparing IC₅₀ values to establish structure-activity relationships (SAR) .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino proton signals at δ ~2.8–3.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC ensures purity (>95%). IR spectroscopy identifies quinone carbonyl stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can QSAR models predict the antiproliferative activity of this compound derivatives?

- Methodological Answer : Quantum chemical descriptors (e.g., HOMO-LUMO gaps, dipole moments) are calculated using software like Gaussian. These are correlated with experimental IC₅₀ values via multivariate regression. For example, electron-withdrawing groups at the 7-position may lower LUMO energy, enhancing electron affinity and cytotoxicity . Validation requires cross-testing against diverse cell lines and molecular docking to identify NQO1 binding interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., SRB vs. MTT protocols) or cell line heterogeneity. Standardize conditions:

Use identical cell passage numbers and culture media.

Include positive controls (e.g., paclitaxel for cytotoxicity).

Validate via orthogonal assays (e.g., flow cytometry for apoptosis).

Meta-analysis of IC₅₀ ranges and statistical tools (e.g., ANOVA) can identify outliers .

Q. How can microwave-assisted synthesis optimize the preparation of amino-substituted quinolinequinones?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes. For example, reacting 7-amino-8-hydroxyquinoline with POCl₃ under microwave (130–160°C, 30 min) yields 2-chloro derivatives with >60% efficiency vs. traditional reflux (24 hrs). Monitor reaction progress via TLC and optimize power settings to prevent decomposition .

Q. What computational tools predict metabolic stability and toxicity profiles of quinolinequinone derivatives?

- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to estimate:

Q. How does factorial design improve the efficiency of derivatization experiments?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (°C), solvent ratio (CH₃CN:H₂O), catalyst concentration.

- Responses : Yield (%), purity (HPLC area%).

Use Minitab® or Design-Expert® to analyze main effects and interactions. For example, higher catalyst concentrations may disproportionately boost yield at elevated temperatures .

Data Handling and Validation

Q. What protocols ensure reproducibility in cytotoxicity assays for quinolinequinones?

- Methodological Answer :

Pre-treat cells with NQO1 inhibitors (e.g., dicoumarol) to confirm mechanism-specific activity.

Triplicate independent experiments with internal controls.

Normalize data to cell viability baselines (untreated controls).

Publish raw data and statistical scripts (e.g., R/Python) for transparency .

Q. How are molecular dynamics (MD) simulations used to study quinolinequinone-protein interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.